Oxycinchophen is classified as an antirheumatic agent and falls under the category of disease-modifying antirheumatic drugs (DMARDs). Its IUPAC name is 2-hydroxy-3-(4-hydroxyphenyl)-1H-quinolin-4-one, and it has a molecular formula of with a molar mass of approximately 265.268 g/mol. The compound is identified by various databases, including PubChem (CID: 100006932) and the CompTox Dashboard (EPA DTXSID0057750) .
The synthesis of Oxycinchophen can be achieved through several methods, with the Pfitzinger reaction being one of the most notable. This reaction involves the condensation of isatin derivatives with substituted phenylacetones.
Key steps in the synthesis include:
Oxycinchophen's molecular structure features a quinoline core with hydroxyl and phenolic substituents. The canonical SMILES representation is C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O
, which highlights its complex aromatic system.
Structural Characteristics:
Oxycinchophen participates in various chemical reactions:
Oxycinchophen exhibits several notable physical and chemical properties:
Oxycinchophen has diverse scientific applications:
Oxycinchophen (3-hydroxy-2-phenyl-4-quinolinecarboxylic acid) emerged in the early 20th century as part of efforts to develop synthetic antimalarial and anti-inflammatory agents. Its core structure, a quinoline derivative, placed it within a class of compounds investigated for their potential to mimic the therapeutic effects of natural cinchona alkaloids. Early pharmacological studies focused on its uricosuric and analgesic properties, positioning it as a candidate for gout management. By 1953, foundational toxicology studies documented its pathological effects in animal models, revealing significant hepatotoxicity in rabbits and guinea pigs that raised initial safety concerns [1]. The compound’s structural similarity to cinchophen—a withdrawn hepatotoxic drug—underscored the need for rigorous characterization [3].
Table 1: Early Pharmacological Profile of Oxycinchophen
Property | Characterization |
---|---|
Chemical Class | Quinoline carboxylic acid |
Molecular Formula | C₁₆H₁₁NO₃ |
Initial Indication | Gout, inflammatory conditions |
Key Study Findings | Hepatotoxicity in animal models (1953) |
Oxycinchophen was formally classified under the Anatomical Therapeutic Chemical (ATC) code M01CA03 (anti-inflammatory/antirheumatic agents) during the mid-20th century [3]. This classification reflected its initial use as a non-steroidal anti-inflammatory drug (NSAID) alternative. However, by the 1970s, its therapeutic status shifted due to emerging safety data and the development of safer NSAIDs. Regulatory agencies globally began restricting its clinical use, leading to its eventual designation as an experimental compound rather than a therapeutic agent [6]. Contemporary drug databases (e.g., DrugBank) now list it exclusively as an investigational tool with no approved indications, highlighting its transition from clinical application to biochemical research [3].
This reclassification paralleled broader trends in pharmacology where compounds with unresolved toxicity profiles were relegated to research contexts. The World Health Organization’s drug classification revisions further cemented Oxycinchophen’s status as a compound of historical rather than therapeutic interest [6].
The decline of Oxycinchophen in clinical practice was driven by three factors:
Table 2: Evolution of Oxycinchophen Research Focus
Period | Primary Focus | Key Developments |
---|---|---|
1930s–1950s | Clinical therapeutics | Initial use for gout; toxicity concerns emerge |
1960s–1990s | Safety review | Withdrawal from markets; reclassification |
2000s–Present | Parasitology research | PfDHODH inhibition studies |
Current research leverages Oxycinchophen as a chemical probe to study:
This trajectory exemplifies how historical compounds gain renewed relevance in mechanistic research despite clinical discontinuation [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7